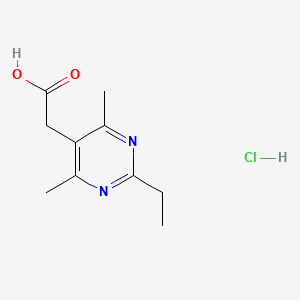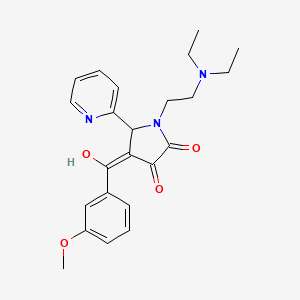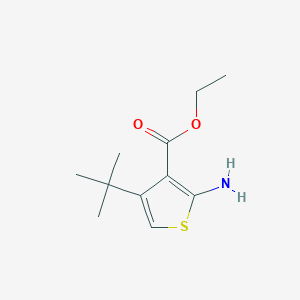
2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 . Its average mass is 230.691 Da and its monoisotopic mass is 230.082199 Da .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and InChI code. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and it has various substituents including an ethyl group and two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride include its molecular formula, molecular weight, and InChI code . Additional properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Antiviral Properties
EDMA exhibits antiviral activity against certain viruses. Researchers have investigated its potential to inhibit viral replication and prevent infection. Studies suggest that EDMA interferes with viral enzymes or protein synthesis, making it a candidate for antiviral drug development .
Anti-Inflammatory Effects
EDMA has demonstrated anti-inflammatory properties in preclinical models. It may modulate immune responses, suppress pro-inflammatory cytokines, and reduce tissue damage. Researchers explore its potential for treating inflammatory conditions such as arthritis, colitis, and dermatitis .
Neuroprotection
Studies indicate that EDMA may protect neurons from oxidative stress and excitotoxicity. Its neuroprotective effects make it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers investigate its mechanisms and potential therapeutic applications .
Anticancer Activity
EDMA shows promise as an anticancer agent. It inhibits cell proliferation, induces apoptosis, and disrupts tumor growth. Researchers study its effects on various cancer cell lines and explore its combination with other chemotherapeutic agents .
Metabolic Disorders
EDMA’s impact on metabolic pathways is of interest. It may regulate glucose metabolism, lipid homeostasis, and insulin sensitivity. Researchers investigate its role in diabetes, obesity, and metabolic syndrome .
Chemical Synthesis and Medicinal Chemistry
Beyond its biological applications, EDMA serves as a building block in chemical synthesis. Medicinal chemists use it to create novel compounds with specific pharmacological properties. Its versatile structure allows for modifications to enhance drug efficacy and selectivity .
Propiedades
IUPAC Name |
2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-4-9-11-6(2)8(5-10(13)14)7(3)12-9;/h4-5H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEICPJRWSJBIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)C)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride | |
CAS RN |
2094145-48-7 |
Source


|
| Record name | 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)
![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)
